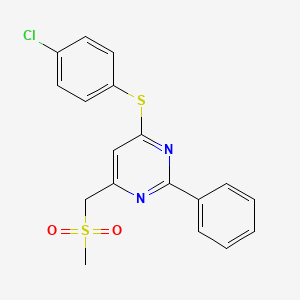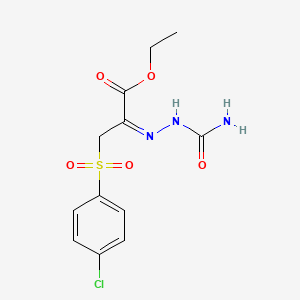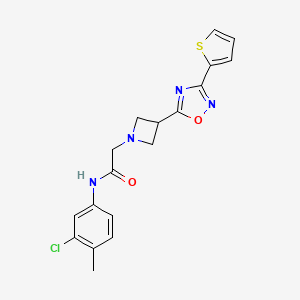
(6-((4-Chlorophenyl)sulfanyl)-2-phenyl-4-pyrimidinyl)methyl methyl sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (6-((4-Chlorophenyl)sulfanyl)-2-phenyl-4-pyrimidinyl)methyl methyl sulfone is a sulfone analog . It is used as an intermediate for preparing sulfur-containing xenobiotics .
Synthesis Analysis
Sulfones are versatile intermediates in organic synthesis and important building blocks in the construction of biologically active molecules or functional materials . The sulfone group can be employed as a temporary modulator of chemical reactivity . 4-Chlorophenyl methyl sulfone may be used in the preparation of 4-(methylsulfonyl)aniline by reacting with ammonia .Molecular Structure Analysis
The molecular formula of the compound isC18H14Cl2N2O2S2 . The average mass is 425.352 Da and the monoisotopic mass is 423.987366 Da . The structure of the compound is determined by X-ray diffraction . Physical And Chemical Properties Analysis
The compound is solid at 20°C . The Log Octanol-Water Partition Coefficient (Log Kow) is 4.35 . The boiling point is 541.73°C and the melting point is 232.09°C .Wissenschaftliche Forschungsanwendungen
Advanced Material Science Applications
Research into sulfone and pyrimidine derivatives has led to the development of Transparent Aromatic Polyimides with high refractive indices and small birefringence, alongside good thermomechanical stabilities. These materials are synthesized through thermal polycondensation processes and exhibit properties desirable for advanced optical applications, suggesting potential for the subject compound in materials science, especially in optics and photonics (Tapaswi et al., 2015).
Crystal Engineering and Drug Design
The structural motif of pyrimidine is significant in crystal engineering, where Aminopyrimidine Sulfonate/Carboxylate Interactions have been studied. These interactions are crucial for designing crystalline materials and drugs, indicating the compound’s potential relevance in pharmaceutical research and development for creating stable crystal forms and enhancing drug solubility and delivery (Balasubramani et al., 2007).
Biomedical Research
Sulfone and chlorophenyl groups are frequently noted for their biological activity. Sulfones , in particular, have been recognized for their role in medicinal chemistry, suggesting that derivatives of the compound could have implications in developing therapeutics or biologically active molecules. Research into sulfones’ molecular structure can inform the design of compounds with specific biological activities (Adamovich et al., 2017).
Chemical Synthesis and Catalysis
Pyrimidine derivatives are pivotal in synthesizing heterocyclic compounds, which are core structures in many drugs and agrochemicals. Studies on Novel 5-Methyl-4-Thiopyrimidine Derivatives have explored their synthesis, crystal structure, and biological activities, suggesting that modifications of the compound could lead to new bioactive molecules with potential therapeutic applications (Stolarczyk et al., 2018).
Environmental Science
The degradation of related compounds by microorganisms highlights the environmental aspect of such chemicals. Research into the Degradation of Chlorimuron-Ethyl by Aspergillus niger demonstrates the potential for bioremediation strategies involving compounds with similar structures, indicating an area of environmental science application where the compound might be studied for its degradation or transformation by microorganisms (Sharma et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-6-(methylsulfonylmethyl)-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S2/c1-25(22,23)12-15-11-17(24-16-9-7-14(19)8-10-16)21-18(20-15)13-5-3-2-4-6-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANIWPJJEXNKGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=NC(=N1)C2=CC=CC=C2)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2984575.png)

![methyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate](/img/structure/B2984580.png)

![2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]-N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B2984582.png)
![N-benzyl-3,4,5-trimethoxy-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2984584.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B2984585.png)
![N-(4-fluorophenyl)-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2984587.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-chlorophenyl)ethyl]benzamide](/img/no-structure.png)


![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide](/img/structure/B2984593.png)
![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide](/img/structure/B2984594.png)
![2-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2984597.png)